C19H15ClN2O3
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Overview
Description
. This compound is a member of the pyridine family and contains a chlorophenyl group, a methoxyphenyl group, and an amino group attached to a pyridine ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(2-chlorophenyl)-4-[(2-methoxyphenyl)carbonyl]pyridin-1-ium-1-olate can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 2-chlorophenyl-2-methoxybenzoyl ketone . This intermediate is then reacted with 3-aminopyridine under acidic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-amino-2-(2-chlorophenyl)-4-[(2-methoxyphenyl)carbonyl]pyridin-1-ium-1-olate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-amino-2-(2-chlorophenyl)-4-[(2-methoxyphenyl)carbonyl]pyridin-1-ium-1-olate: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 3-amino-2-(2-chlorophenyl)-4-[(2-methoxyphenyl)carbonyl]pyridin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-2-(2-chlorophenyl)-4-[(2-methoxyphenyl)carbonyl]pyridine
- 2-chloro-5-nitropyridine
- 2-methoxy-5-chloropyridine
Uniqueness
The uniqueness of 3-amino-2-(2-chlorophenyl)-4-[(2-methoxyphenyl)carbonyl]pyridin-1-ium-1-olate lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for use in different fields of research and applications .
Properties
IUPAC Name |
3-(4-acetylanilino)-1-benzyl-4-chloropyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-12(23)14-7-9-15(10-8-14)21-17-16(20)18(24)22(19(17)25)11-13-5-3-2-4-6-13/h2-10,21H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQAHERTYVWULO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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